molecular formula C6H10N2S B1281509 1-(propan-2-yl)-1H-imidazole-2-thiol CAS No. 61640-26-4

1-(propan-2-yl)-1H-imidazole-2-thiol

Cat. No.: B1281509
CAS No.: 61640-26-4
M. Wt: 142.22 g/mol
InChI Key: ZJKICUDDIHZLHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Propan-2-yl)-1H-imidazole-2-thiol is an organic compound characterized by the presence of an imidazole ring substituted with a thiol group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Propan-2-yl)-1H-imidazole-2-thiol can be synthesized through several methods. One common route involves the reaction of 1-(propan-2-yl)-1H-imidazole with a thiolating agent such as hydrogen sulfide or thiourea under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, and is conducted at elevated temperatures to facilitate the formation of the thiol group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Propan-2-yl)-1H-imidazole-2-thiol undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding imidazole derivative without the thiol group.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Imidazole derivatives.

    Substitution: Various substituted imidazole-thiol compounds.

Scientific Research Applications

1-(Propan-2-yl)-1H-imidazole-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with thiol-containing enzymes.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-1H-imidazole-2-thiol involves its interaction with molecular targets, primarily through the thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

    1-(Propan-2-yl)-1H-imidazole: Lacks the thiol group, making it less reactive in certain chemical reactions.

    1-(Propan-2-yl)-1H-imidazole-2-sulfonic acid: Contains a sulfonic acid group instead of a thiol group, leading to different chemical properties and reactivity.

    1-(Propan-2-yl)-1H-imidazole-2-disulfide: Formed through the oxidation of 1-(propan-2-yl)-1H-imidazole-2-thiol, with different stability and reactivity.

Uniqueness: this compound is unique due to the presence of both an imidazole ring and a thiol group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-propan-2-yl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-5(2)8-4-3-7-6(8)9/h3-5H,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKICUDDIHZLHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500609
Record name 1-(Propan-2-yl)-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61640-26-4
Record name 1-(Propan-2-yl)-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.